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Compound of Interest

Compound Name: Bipinnatin

Cat. No.: B14683477 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the notable total synthesis strategies for the

marine furanocembranoid, (±)-Bipinnatin J. This natural product has garnered significant

interest due to its unique molecular architecture and its role as a potential biosynthetic

precursor to other complex diterpenes. The following sections present summaries of key

synthetic routes, quantitative data in tabular format, detailed experimental protocols for pivotal

reactions, and visual representations of the synthetic pathways.

Introduction to Synthetic Challenges
The total synthesis of (±)-Bipinnatin J presents several key challenges, including the

stereoselective construction of the 14-membered macrocycle, the installation of the sensitive

furan and butenolide moieties, and the control of relative stereochemistry. The strategies

outlined below employ a range of modern synthetic methodologies to address these challenges

effectively.

Strategy 1: Roethle and Trauner's Convergent
Synthesis
A concise and stereoselective nine-step synthesis of (±)-Bipinnatin J was reported by Roethle

and Trauner.[1][2] This approach features a highly convergent strategy, bringing together two

key fragments late in the synthesis. The key transformations include a ruthenium-catalyzed
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Alder-ene reaction, a Stille cross-coupling, and a diastereoselective intramolecular Nozaki-

Hiyama-Kishi (NHK) allylation to forge the macrocycle.[1][2]

Key Features:
Convergent Approach: Simplifies the synthesis by preparing complex fragments separately

before their union.

Ruthenium-Catalyzed Alder-Ene Reaction: Efficiently constructs a key intermediate.

Stille Coupling: A reliable method for connecting the two main fragments.

Intramolecular Nozaki-Hiyama-Kishi Reaction: A powerful and diastereoselective

macrocyclization strategy.

Quantitative Data
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Step No. Reaction
Starting
Material

Reagents
and
Conditions

Product Yield (%)

1-3
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of Vinyl

Iodide

3-Butynol

1. ZrCp₂Cl₂,

Me₃Al; 2. I₂;

3. Dess-

Martin

periodinane

Aldehyde

Intermediate
-

4 Alkynylation
Aldehyde

Intermediate

Ethyl

propiolate, n-

BuLi, THF,

-78 °C

Propargylic

Alcohol
-

5
Ru-catalyzed

Alder-ene

Propargylic

Alcohol

Allyl alcohol,

[CpRu(CH₃C

N)₃]PF₆,

DMF, rt

Butenolide

Aldehyde
-

6-7

Preparation

of Furyl

Stannane

3-Bromofuran

1. n-BuLi,

THF, -78 °C;

2. Me₃SnCl

3-

(Trimethylsta

nnyl)furan

-

8
Stille

Coupling

Butenolide

Aldehyde &

Furyl

Stannane

Pd(PPh₃)₄,

CuI, CsF,

DMF, rt

Macrocyclizat

ion Precursor
Excellent

9

Nozaki-

Hiyama-Kishi

Cyclization

Macrocyclizat

ion Precursor

CrCl₂, NiCl₂,

THF

(±)-Bipinnatin

J
>9:1 dr

Experimental Protocol: Intramolecular Nozaki-Hiyama-
Kishi Allylation
Materials:

Allylic bromide precursor
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Chromium(II) chloride (CrCl₂)

Nickel(II) chloride (NiCl₂) (as a co-catalyst)

Anhydrous Tetrahydrofuran (THF)

Standard glassware for inert atmosphere reactions

Procedure:

A solution of the allylic bromide precursor in anhydrous THF is prepared under an inert

atmosphere (argon or nitrogen).

To a vigorously stirred suspension of CrCl₂ and a catalytic amount of NiCl₂ in anhydrous

THF, the solution of the allylic bromide is added dropwise over several hours via syringe

pump to maintain high dilution conditions, which favor intramolecular cyclization.

The reaction mixture is stirred at room temperature until the starting material is consumed,

as monitored by thin-layer chromatography (TLC).

Upon completion, the reaction is quenched by exposure to air and diluted with water and

ethyl acetate.

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are

washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced

pressure.

The crude product is purified by flash column chromatography on silica gel to afford (±)-

Bipinnatin J as a single diastereomer in high diastereomeric ratio (>9:1).[2]

Synthetic Pathway Diagram

3-Butynol Vinyl Iodide Aldehyde
3 steps

Propargylic Alcohol
Alkynylation

Butenolide Aldehyde
Ru-catalyzed Alder-ene

Macrocyclization Precursor

Stille Coupling

3-Bromofuran Furyl Stannane
Stannylation

Stille Coupling (±)-Bipinnatin J
Nozaki-Hiyama-Kishi Cyclization
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Caption: Roethle and Trauner's convergent synthesis of (±)-Bipinnatin J.

Strategy 2: Paquette's Convergent Synthesis
Paquette and coworkers developed a convergent total synthesis of (±)-Bipinnatin J in 12

steps.[3] This strategy hinges on a silver ion-promoted SN1-type γ-alkylation of a siloxyfuran

and a highly diastereoselective chromium(II)-mediated macrocyclization.[3]

Key Features:
Silver-Promoted Alkylation: A key step for constructing a crucial C-C bond.

Convergent Assembly: Two fragments are synthesized independently and then coupled.

Diastereoselective Macrocyclization: The remote stereocenter in the furanone unit effectively

controls the stereochemistry of the newly formed stereocenters during the macrocyclization.

[3]

Quantitative Data
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Step No. Reaction
Starting
Material

Reagents
and
Conditions

Product Yield (%)

1-3

Preparation

of Allylic

Bromide

5-bromo-2-

methylpent-2-

ene

1. SeO₂, t-

BuOOH; 2.

MOMCl, i-

Pr₂NEt; 3.

NBS, PPh₃

Allylic

Bromide

Fragment

-

4-6
Preparation

of Siloxyfuran

3-

bromofuran-

2(5H)-one

1. Alkylation;

2. LDA,

TMSCl, THF,

-78 °C

Siloxyfuran

Fragment
-

7

Silver-

Promoted

Alkylation

Siloxyfuran &

Allylic

Bromide

Ag(OCOCF₃)

₂, CH₂Cl₂, rt

Coupled

Product
60

8-10 Elaboration
Coupled

Product

1. Negishi

Coupling; 2.

Deprotection

Aldehyde

Intermediate
-

11 Bromination
Aldehyde

Intermediate
PPh₃, CBr₄

Macrocyclizat

ion Precursor
-

12

Cr(II)-

Mediated

Macrocyclizat

ion

Macrocyclizat

ion Precursor

CrCl₂, THF,

16 h

(±)-Bipinnatin

J
73

Experimental Protocol: Cr(II)-Mediated Macrocyclization
Materials:

Allylic bromide precursor (3)

Chromium(II) chloride (CrCl₂)

Activated, powdered 4Å molecular sieves
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Anhydrous Tetrahydrofuran (THF)

Standard glassware for inert atmosphere reactions

Procedure:

A solution of the allylic bromide precursor (0.429 mmol) in anhydrous THF is prepared.

This solution is added to a suspension of CrCl₂ (20.6 equivalents) and activated, powdered

4Å molecular sieves (2.0 g) in anhydrous THF (300 mL) under an inert atmosphere. The high

dilution is crucial to minimize intermolecular reactions.[4]

The reaction mixture is stirred at room temperature for 16 hours.[4]

Upon completion, the reaction is quenched with water and extracted with ethyl acetate.

The combined organic layers are washed with brine, dried over anhydrous magnesium

sulfate, and concentrated in vacuo.

The residue is purified by flash chromatography to yield (±)-Bipinnatin J as a white solid.[3]

[4]

Synthetic Pathway Diagram
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Caption: Paquette's convergent synthesis of (±)-Bipinnatin J.

Strategy 3: Baran's Enantioselective Synthesis of
(-)-Bipinnatin J
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A highly efficient, 10-step, gram-scale total synthesis of the naturally occurring enantiomer, (-)-

Bipinnatin J, was developed by the Baran group.[4][5][6][7] This innovative route leverages

modern nickel-catalyzed cross-coupling reactions to achieve a convergent and scalable

synthesis.

Key Features:
Nickel-Electrocatalytic Decarboxylative Cross-Coupling: A novel method to form a key

C(sp²)-C(sp³) bond.

Halogen Dance-Zweifel Sequence: A unique and efficient way to construct the trisubstituted

furan moiety.

Nickel-Mediated 1,6-Conjugate Addition: A chemoselective method to unite the two main

fragments.

Asymmetric Proton Transfer: Establishes the crucial stereocenter on the butenolide ring.

Quantitative Data
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Step No. Reaction
Key
Fragments

Reagents
and
Conditions

Product Yield (%)

1-4

Synthesis of

Trisubstituted

Furan

5-

Bromofurfural

Halogen

dance-

Zweifel

sequence

Furan

Fragment (7)
-

5-7

Synthesis of

Butenolide

Fragment

(R)-TBS-

glycidol

Jacobsen's

methodology,

Ni-

electrocatalyti

c DCC

Butenolide

Fragment (8)
-

8

Ni-mediated

1,6-

Conjugate

Addition

Furan (7) &

Butenolide

(8)

Ni(acac)₂,

ligand,

reductant

Coupled

Product
61

9

Asymmetric

Proton

Transfer

Coupled

Product

Deng's

catalyst

Isomerized

Butenolide
~100

10

Deprotection

and

Cyclization

Isomerized

Butenolide

1. Reduction,

deprotection;

2.

Bromination;

3. NHK

cyclization

(-)-Bipinnatin

J
-

Experimental Protocol: Nickel-Mediated 1,6-Conjugate
Addition
Materials:

Furan fragment

Butenolide fragment
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Nickel(II) acetylacetonate (Ni(acac)₂)

Ligand (e.g., a phosphine ligand)

Reductant (e.g., a silane)

Anhydrous solvent (e.g., THF or DME)

Procedure:

To a flame-dried flask under an inert atmosphere, add Ni(acac)₂ and the appropriate ligand.

Add the anhydrous solvent and stir the mixture until a homogeneous solution is formed.

Add the furan fragment and the butenolide fragment to the reaction mixture.

Finally, add the reductant and allow the reaction to stir at room temperature.

Monitor the reaction progress by TLC.

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

The combined organic layers are washed with brine, dried, and concentrated.

The crude product is purified by column chromatography to afford the 1,6-conjugate addition

product.[8]

Synthetic Workflow Diagram
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Caption: Baran's workflow for the enantioselective synthesis of (-)-Bipinnatin J.
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The total syntheses of (±)-Bipinnatin J and its enantiomer have been achieved through various

elegant and efficient strategies. The approaches by Roethle and Trauner, Paquette, and Baran

showcase the power of modern synthetic organic chemistry in assembling complex natural

products. These routes provide valuable insights for the synthesis of other furanocembranoids

and related marine natural products, and the detailed protocols herein serve as a practical

guide for researchers in the field. The development of scalable routes, such as the one

reported by Baran and co-workers, opens up possibilities for further biological evaluation of

Bipinnatin J and its analogues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b14683477?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14683477?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

